molecular formula C17H13N5O B3019648 (Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile CAS No. 339106-24-0

(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile

Cat. No. B3019648
CAS RN: 339106-24-0
M. Wt: 303.325
InChI Key: OGYVELXENMIZSV-ZHACJKMWSA-N
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Description

(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile, also known as ZAQ, is a heterocyclic compound belonging to the quinoxaline family. It is a small molecule that has been studied extensively for its potential applications in scientific research. ZAQ has been found to exhibit a variety of biochemical and physiological effects, making it an interesting and promising candidate for a wide range of laboratory experiments.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Quinoxaline derivatives have been frequently utilized as suitable skeletons for designing biologically active compounds due to their significant antimicrobial and anti-inflammatory activities. These derivatives are used in organic synthesis to build both natural and synthetic compounds. Their broad pharmacological actions include antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities, making them valuable in the development of new therapeutic agents with improved efficacy and safety profiles (Ramli et al., 2014).

Catalysis and Organic Synthesis

Quinoxaline compounds, including the one mentioned, can serve as catalyst ligands, demonstrating their versatility in chemical synthesis. Their formation from condensing ortho-diamines with 1,2-diketones showcases their importance in organic chemistry, providing pathways for synthesizing various complex molecules with potential pharmacological applications (Pareek and Kishor, 2015).

Electronic and Photonic Applications

Derivatives like hexaazatriphenylene (HAT) showcase the application of quinoxaline compounds in the field of materials science, particularly in electronic and photonic devices. These derivatives are recognized for their excellent π–π stacking ability, making them suitable for use in semiconductors, sensors, and energy storage materials. This highlights the role of quinoxaline derivatives beyond pharmacological uses, extending into the development of advanced materials (Segura et al., 2015).

Anticorrosive Materials

The structural diversity of quinoxaline derivatives, particularly those with polar substituents, has been exploited in the development of anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them effective as anticorrosive agents, highlighting their industrial value beyond biological applications (Verma et al., 2020).

properties

IUPAC Name

(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-9-11(10-20-13-6-2-1-5-12(13)19)16-17(23)22-15-8-4-3-7-14(15)21-16/h1-8,10,20H,19H2,(H,22,23)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYVELXENMIZSV-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC=C(C#N)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N)N/C=C(\C#N)/C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-aminoanilino)-2-(3-oxo-4H-quinoxalin-2-yl)prop-2-enenitrile

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